N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a unique structural framework. The molecule integrates an azetidine ring (a four-membered nitrogen heterocycle), a thiophen-3-yl group (a sulfur-containing aromatic ring), and a 2,5-dioxopyrrolidinyl moiety (a cyclic diketone).
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c23-18-6-7-19(24)22(18)15-2-4-16(5-3-15)28(25,26)20-12-17(21-9-1-10-21)14-8-11-27-13-14/h2-5,8,11,13,17,20H,1,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGQDTMUFPUPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines several pharmacophoric elements, including an azetidine ring, a thiophene group, and a sulfonamide moiety, which contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 419.5 g/mol. The compound's structure features:
| Component | Description |
|---|---|
| Azetidine Ring | A four-membered saturated heterocycle that may enhance binding to biological targets. |
| Thiophene Group | A five-membered aromatic ring containing sulfur, known for its electron-rich properties. |
| Dioxopyrrolidine | A cyclic structure that may participate in hydrogen bonding and stabilization of interactions with enzymes. |
| Sulfonamide Moiety | Contributes to the compound's ability to inhibit certain biological pathways. |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various disease pathways. Preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes by mimicking natural substrates.
- Receptor Modulation : The azetidine and thiophene components may enhance binding affinity to G-protein coupled receptors (GPCRs), potentially influencing signal transduction pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, derivatives containing dioxopyrrolidine have shown promise in preclinical models for their ability to disrupt cancer cell proliferation pathways.
Antimicrobial Activity
The thiophene moiety is associated with antimicrobial properties. Studies have demonstrated that compounds featuring thiophene structures can inhibit bacterial growth, making them candidates for antibiotic development.
Neuropharmacological Effects
Given the presence of the azetidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Inhibition of Enzymatic Activity : A study demonstrated that sulfonamide derivatives inhibited carbonic anhydrase with IC50 values in the micromolar range, suggesting effective enzyme targeting.
- Antitumor Activity : In vitro assays revealed that derivatives similar to this compound induced significant apoptosis in human cancer cell lines (e.g., HeLa cells), with IC50 values indicating potent antitumor effects.
- Antimicrobial Efficacy : Research on thiophene-containing compounds showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of this structural class.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure shares core features with other benzenesulfonamide derivatives but differs in substituent groups, which influence physicochemical properties and bioactivity. Key analogs from the evidence include:
Physicochemical and Pharmacological Insights
- Solubility and Bioavailability: The azetidine and dioxopyrrolidine groups in the target compound may improve aqueous solubility compared to analogs with bulky aromatic substituents (e.g., Ev2’s chromenone). However, the thiophen-3-yl group could introduce lipophilicity, balancing solubility and membrane permeability.
- The target compound’s smaller heterocycles (azetidine, thiophene) might favor interactions with compact enzymatic pockets. Ev4’s thiazolidinone derivative highlights sulfonamides’ versatility in agrochemical applications.
Key Research Findings and Gaps
- Potency: While Ev2’s compound shows nanomolar-range activity in kinase assays (inferred from structural analogs), the target compound’s efficacy remains uncharacterized.
- Thermal Stability: Ev2’s compound has a defined melting point (175–178°C), suggesting crystallinity; the target compound’s stability is unknown.
Q & A
Q. How can synthesis conditions for this compound be systematically optimized?
Methodological Answer: Optimization requires a Design of Experiments (DOE) approach to minimize trial-and-error. Key variables include temperature (50–120°C), solvent polarity (e.g., dichloromethane, ethanol), and catalyst/base selection (e.g., triethylamine). Reaction progress should be monitored via HPLC or TLC, with purity confirmed by NMR (¹H/¹³C) and mass spectrometry .
Q. Table 1: Synthesis Optimization Parameters
| Variable | Optimal Range | Analytical Method |
|---|---|---|
| Temperature | 60–80°C (reflux conditions) | In-situ IR spectroscopy |
| Solvent | Ethanol/DCM mixtures | HPLC retention time |
| Catalyst | Triethylamine | ¹H NMR (amine protons) |
Q. What analytical techniques are critical for structural characterization?
Methodological Answer: Multi-modal characterization is essential:
Q. Table 2: Key Characterization Metrics
| Technique | Target Feature | Critical Parameters |
|---|---|---|
| ¹H NMR | Thiophen-3-yl proton shifts | δ 6.8–7.2 ppm (aromatic) |
| HPLC-MS | Purity and molecular ion | [M+H]⁺ at calculated m/z |
| FT-IR | Sulfonamide S=O stretch | 1150–1250 cm⁻¹ |
Q. How should multi-step synthetic routes be designed for scalability?
Methodological Answer: Prioritize orthogonal protecting groups for azetidine and sulfonamide moieties to prevent side reactions. Use flow chemistry for exothermic steps (e.g., sulfonamide coupling) and solid-phase extraction for intermediates . Solvent recycling (e.g., ethanol) aligns with green chemistry principles .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
Methodological Answer: Apply quantum mechanical (QM) calculations (e.g., DFT) to map electrostatic potential surfaces of the sulfonamide group. Molecular docking (AutoDock Vina) identifies binding affinities to enzymes like carbonic anhydrase. MD simulations (AMBER) assess stability of ligand-protein complexes over 100-ns trajectories .
Q. Table 3: Computational Workflow
| Step | Tool/Software | Output Metrics |
|---|---|---|
| QM Optimization | Gaussian 16 | HOMO-LUMO gaps |
| Docking | AutoDock Vina | Binding energy (kcal/mol) |
| MD Simulation | GROMACS | RMSD/RMSF of ligand-protein |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions may arise from impurity profiles or assay variability. Use orthogonal assays (e.g., SPR for binding vs. enzymatic inhibition). Validate via:
- Dose-response curves (IC₅₀ shift analysis) .
- Metabolic stability testing (hepatic microsomes) to rule out false positives .
- Structural analogs : Compare activity trends to confirm SAR .
Q. What strategies enable real-time monitoring of reaction intermediates?
Methodological Answer: In-situ NMR or ReactIR tracks transient species (e.g., azetidine ring-opening intermediates). Quench studies with LC-MS identify nucleophilic attack byproducts. For photochemical steps, UV-Vis spectroscopy monitors chromophore formation .
Q. Table 4: Intermediate Analysis Techniques
| Intermediate | Monitoring Method | Key Signal |
|---|---|---|
| Azetidine ring-open | In-situ ¹H NMR | δ 3.5–4.0 ppm (N-CH₂) |
| Sulfonamide coupling | ReactIR | 1250 cm⁻¹ (S=O asymmetric) |
| Thiophene oxidation | UV-Vis (λ=280 nm) | Absorbance increase |
Q. How can computational predictions guide experimental reaction design?
Methodological Answer: Adopt the ICReDD framework:
Reaction path search (GRRM) identifies low-energy pathways for sulfonamide formation .
Machine learning (Chemprop) prioritizes solvent/catalyst combinations.
Feedback loops : Experimental yields refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
